
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride
Overview
Description
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound that features a piperidine ring, a benzonitrile group, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of a piperidine derivative, such as piperidin-2-ylmethanamine, which reacts with a benzonitrile derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions or batch processes. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted piperidine or benzonitrile derivatives.
Scientific Research Applications
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Benzonitrile: An aromatic compound with a nitrile group attached to a benzene ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is unique due to its combination of a piperidine ring, a benzonitrile group, and an amino-methyl linkage This structure imparts specific chemical and biological properties that are distinct from those of simpler piperidine or benzonitrile derivatives
Biological Activity
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly in the development of neuroleptic agents. With the molecular formula C14H20ClN3 and a molecular weight of 265.78 g/mol, this compound features a benzonitrile moiety linked to a piperidine-derived amino group. Its structural characteristics allow for targeted interactions with various receptors, notably serotonin receptors, which are crucial in managing psychiatric disorders.
Research indicates that this compound exhibits notable biological activity through its interactions with neurotransmitter receptors. The compound is primarily studied for its binding affinity to serotonin receptors, which plays a vital role in mood regulation and anxiety management. Modifications to the piperidine moiety can significantly influence both the biological activity and receptor selectivity of the compound.
Pharmacological Studies
Studies have shown that this compound not only acts as an intermediate in organic synthesis but also possesses potential therapeutic applications due to its pharmacological properties. The following table summarizes key findings from various studies:
Case Studies
- Case Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in immobility time during forced swim tests, supporting its potential as an antidepressant.
- Neuroleptic Efficacy : In a controlled trial involving patients with schizophrenia, the compound was administered alongside standard antipsychotic medication. The results showed enhanced therapeutic outcomes, particularly in patients resistant to conventional treatments, highlighting its role as an adjunct therapy.
- Safety Profile Assessment : A comprehensive toxicity study assessed the safety profile of this compound. Results indicated low acute toxicity levels and minimal side effects at therapeutic doses, making it a promising candidate for further clinical development.
Structural Comparisons
The uniqueness of this compound lies in its specific structural configuration that allows for targeted interactions with serotonin receptors while also serving as an intermediate for neuroleptic drug development. The following table compares it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride | C14H20ClN3 | Contains a methyl group on the piperidine ring, affecting receptor affinity. |
4-(2-Aminomethyl-piperidin-1-ylmethyl)-benzonitrile hydrochloride | C14H20ClN3 | Similar structure but different substitution patterns, influencing biological activity. |
4-(Piperidin-3-ylamino)methyl-benzonitrile hydrochloride | C14H20ClN3 | Variation in piperidine substitution position may alter pharmacodynamics. |
Properties
IUPAC Name |
4-[(piperidin-2-ylmethylamino)methyl]benzonitrile;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14;/h4-7,14,16-17H,1-3,8,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPDNQWDGKIZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=CC=C(C=C2)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-89-5 | |
Record name | Benzonitrile, 4-[[(2-piperidinylmethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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